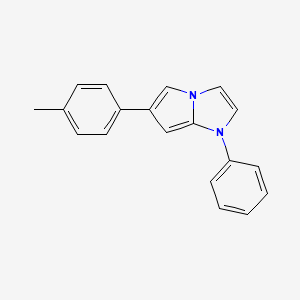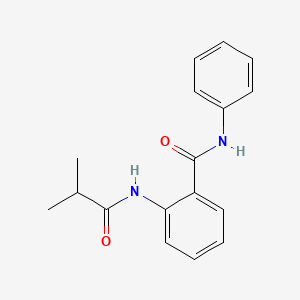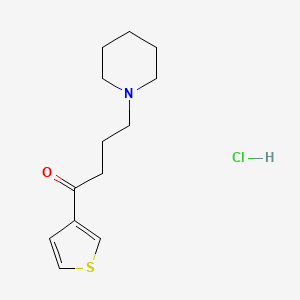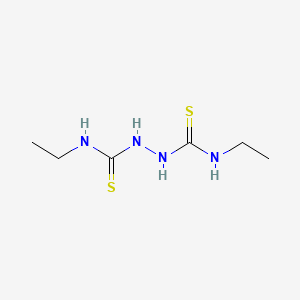
lithium;cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;cycloheptene is a compound that combines lithium, a highly reactive alkali metal, with cycloheptene, a seven-membered ring hydrocarbon with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cycloheptene typically involves the reaction of cycloheptene with a lithium reagent. One common method is the reaction of cycloheptene with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the lithium metal .
Industrial Production Methods
Industrial production of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product is crucial to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;cycloheptene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in cycloheptene to a single bond, forming cycloheptane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted cycloheptene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides (R-X) can be used in substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone and other oxygenated derivatives.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Lithium;cycloheptene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of biological systems that involve lithium ions.
Mécanisme D'action
The mechanism of action of lithium;cycloheptene involves the interaction of lithium ions with various molecular targets. Lithium ions can modulate neurotransmitter activity, particularly dopamine and glutamate pathways, which are crucial in the treatment of mood disorders. Additionally, lithium can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, leading to downstream effects that are beneficial in neuroprotection and mood stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane: A saturated seven-membered ring hydrocarbon.
Cycloheptanone: A seven-membered ring ketone.
Cyclohexene: A six-membered ring hydrocarbon with a double bond.
Uniqueness
Lithium;cycloheptene is unique due to the presence of both a reactive lithium atom and a cycloheptene ring. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds. For example, the lithium atom can facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
38202-46-9 |
|---|---|
Formule moléculaire |
C7H11Li |
Poids moléculaire |
102.1 g/mol |
Nom IUPAC |
lithium;cycloheptene |
InChI |
InChI=1S/C7H11.Li/c1-2-4-6-7-5-3-1;/h1H,2,4-7H2;/q-1;+1 |
Clé InChI |
FKHWGYBLYZNCES-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCC=[C-]CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


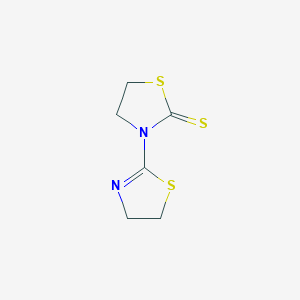
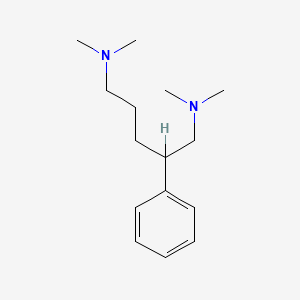

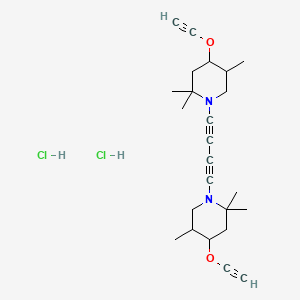
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
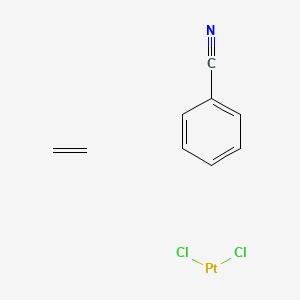

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
